3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Overview
Description
The compound identified by the Chemical Abstracts Service number 460718 is known as Carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonyldiimidazole can be synthesized by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .
Industrial Production Methods: In industrial settings, the production of carbonyldiimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of phosgene, a hazardous chemical, requires stringent safety measures and specialized equipment.
Chemical Reactions Analysis
Types of Reactions: Carbonyldiimidazole undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced to form imidazole derivatives.
Substitution: It readily undergoes substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole compounds.
Substitution: Amides, carbamates, and ureas are formed when carbonyldiimidazole reacts with amines and alcohols.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly for the formation of amides, esters, and peptides.
Biology: It is employed in the synthesis of biologically active molecules and in the modification of biomolecules.
Medicine: It is used in the synthesis of pharmaceutical compounds and drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate, which then reacts with amines to produce amides. The mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Phosgene: Used in similar reactions but is more hazardous.
Imidazole: A precursor in the synthesis of carbonyldiimidazole.
N,N’-Dicyclohexylcarbodiimide: Another coupling agent used in peptide synthesis.
Uniqueness: Carbonyldiimidazole is unique due to its stability and ease of handling compared to other coupling agents like phosgene. It avoids the use of highly toxic reagents and provides high yields in peptide synthesis .
Properties
IUPAC Name |
3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYXTWZXLWHMBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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